molecular formula C9H11FN2O4 B7800380 2',3'-Dideoxy-3'-fluorouridine CAS No. 207128-22-1

2',3'-Dideoxy-3'-fluorouridine

Cat. No.: B7800380
CAS No.: 207128-22-1
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Description

2’,3’-Dideoxy-3’-fluorouridine is a fluorinated pyrimidine nucleoside analog of uridine. It has been studied extensively for its potential use as an antiviral agent against human immunodeficiency virus (HIV) and other viruses. This compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-3’-fluorouridine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and non-fluorinated uridine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

2’,3’-Dideoxy-3’-fluorouridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral properties, particularly against HIV, and its potential as an anticancer agent.

    Industry: Utilized in the production of antiviral drugs and research chemicals.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluorouridine involves the inhibition of DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination. This process effectively halts the proliferation of viruses and cancer cells. The compound targets the viral reverse transcriptase enzyme and cellular DNA polymerases, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the fluorine atom, making it less effective in certain antiviral applications.

    3’-Azido-2’,3’-dideoxyuridine: Contains an azido group instead of fluorine, used in similar antiviral studies.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with different structural modifications.

Uniqueness

2’,3’-Dideoxy-3’-fluorouridine is unique due to its fluorine atom, which enhances its stability and efficacy as an antiviral and anticancer agent. The presence of fluorine also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41107-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2',3'-dideoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Fluoro-2′,3′-dideoxyuridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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